molecular formula C11H9N3O3 B15146276 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde CAS No. 85103-02-2

1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B15146276
CAS No.: 85103-02-2
M. Wt: 231.21 g/mol
InChI Key: XPSKUOKYICJVPJ-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde (CAS 85103-01-1) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features both an imidazole ring and an aldehyde functional group, making it a versatile building block for the synthesis of more complex molecules. Its core structure is closely related to intermediates used in the development of potent anti-inflammatory agents and nonpeptide angiotensin II receptor antagonists, which are a class of orally active antihypertensives . The aldehyde group is a key reactive site, allowing for further chemical modifications through condensation or ring-forming reactions to create diverse libraries of compounds for biological evaluation. Researchers utilize this scaffold to explore new therapeutic agents due to the significant biological activity associated with substituted imidazoles. This product is intended for research and development purposes only in a laboratory setting. It must be handled by qualified professionals and is strictly not for diagnostic, therapeutic, or personal use. For specific storage and handling information, please refer to the safety data sheet.

Properties

CAS No.

85103-02-2

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

3-[(4-nitrophenyl)methyl]imidazole-4-carbaldehyde

InChI

InChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-1-3-10(4-2-9)14(16)17/h1-5,7-8H,6H2

InChI Key

XPSKUOKYICJVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=C2C=O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in condensation reactions, forming Schiff bases or hydrazones. For example, reaction with hydrazine in ethanol yields carbohydrazides .

Example :

  • Reagents : Hydrazine monohydrate, ethanol, reflux

  • Outcome : Formation of 1,5-diaryl-1H-imidazole-4-carbohydrazides .

Cycloaddition Reactions

Ethyl isocyanoacetate undergoes cycloaddition with imidoyl chlorides to form imidazole derivatives. This method highlights the compound’s role in constructing fused heterocycles .

Example :

  • Reagents : Ethyl isocyanoacetate, imidoyl chloride, DMSO

  • Conditions : Stirred at 90°C .

Nucleophilic Substitution

The nitrobenzyl group’s electron deficiency makes the compound susceptible to nucleophilic attack. For instance, sodium dithionite (Na₂S₂O₄) in DMSO facilitates heterocyclization with aldehydes .

Example :

  • Reagents : Sodium dithionite, DMSO, 90°C

  • Outcome : Synthesis of benzimidazole derivatives .

Reaction Conditions and Yields

Reaction Type Key Reagents Yield Range Conditions
Hydrolysis NaOH, ethanol68–83%Reflux
Heterocyclization Na₂S₂O₄, DMSOStirred at 90°C
N-Alkylation Benzyl chloride, NaH39% (main)DMF, reflux

Structural Modifications

The compound serves as a versatile intermediate for further derivatization. For example:

  • Methylation : Introduction of alkyl groups at the N-1 position using NaH and alkyl halides .

  • Chlorination : Substitution of hydrogen with chlorine to alter reactivity .

Comparison with Structural Analogues

Compound Key Difference Impact on Reactivity
1-Benzyl-1H-imidazole-5-carbaldehydeAbsence of nitro groupReduced electron-withdrawing effect
2-(4-Nitrophenyl)-imidazoleNitro group at position 2Altered regioselectivity in reactions
1-(3-Chlorobenzyl)-1H-imidazoleChlorine instead of nitrobenzylDifferent electronic environment

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect cellular pathways related to oxidative stress, inflammation, and cell proliferation. .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table compares 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde with key analogues:

Compound Name Substituents Melting Point (°C) Key Functional Groups Biological Activity/Notes Reference
This compound 4-Nitrobenzyl (1), Carbaldehyde (5) Not reported Aldehyde, Nitrobenzyl Potential calcium channel modulation
N-Benzyl-1-cyclohexyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole-5-carboxamide (VIIx) Nitrophenyl, Benzoimidazole, Carboxamide 126–128 Carboxamide, Nitrophenyl Inhibitor candidate (no specific target)
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (8) 4-Iodobenzyl, Indole >200 Indole, Iodobenzyl High thermal stability
2-(3,4,5-Trimethoxyphenyl)-1H-benzo[d]imidazole-6-carbaldehyde (9d) Trimethoxyphenyl, Benzoimidazole 198 Aldehyde, Methoxy Anticancer candidate
3-(1-(4-Methoxybenzyl)-1H-imidazol-5-yl)-1H-indole (11) 4-Methoxybenzyl, Indole 159–160 Indole, Methoxybenzyl Lower reactivity due to electron-donating groups
Key Observations:
  • Functional Groups : The carbaldehyde group in the target compound distinguishes it from carboxamide derivatives (e.g., VIIx ), which exhibit lower reactivity. The nitro group enhances electrophilicity compared to methoxy-substituted analogues (e.g., compound 11 ).
  • Melting Points : Benzoimidazole derivatives (e.g., 9d ) show higher melting points (>190°C) due to fused aromatic systems, while indole-imidazole hybrids (e.g., compound 8 ) exceed 200°C, suggesting superior thermal stability. The target compound’s melting point is unreported but likely lower due to the absence of fused rings.
  • Biological Activity : Nitrobenzylimidazole derivatives in dihydropyridines (e.g., compounds 6a and 6f ) demonstrated enhanced calcium channel blockade compared to nifedipine, while others (e.g., 6c, 6d ) were less effective, highlighting substituent-dependent activity.

Pharmacological Potential

  • Calcium Channel Modulation : Structural analogues in dihydropyridines (e.g., 6a and 6f ) showed IC₅₀ values lower than nifedipine, suggesting the nitrobenzylimidazole motif enhances binding to L-type calcium channels. The target compound’s aldehyde group could facilitate further derivatization to optimize activity.

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